



Fmoc-amino-PEG5-acid: A Versatile Linker for Site-Specific Protein Modification

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Compound of Interest		
Compound Name:	Fmoc-amino-PEG5-acid	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-amino-PEG5-acid is a heterobifunctional linker integral to modern bioconjugation, drug delivery, and proteomics.[1] Its structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic 5-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, allows for controlled, sequential conjugation of different molecules.[1][2] The PEG spacer enhances the solubility and can reduce the immunogenicity of the final conjugate, making it a valuable tool in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and for the site-specific modification of proteins.[3][4]

The strategic advantage of this linker lies in its orthogonal reactivity. The carboxylic acid can be activated to react with primary amines, such as those on the side chain of lysine residues in proteins, to form stable amide bonds.[1] The Fmoc group, stable in acidic and neutral conditions, is readily removed with a mild base to expose a primary amine for subsequent conjugation.[1][3] This allows for a precise and controlled approach to creating complex biomolecules.

Core Applications

The unique properties of **Fmoc-amino-PEG5-acid** make it a valuable reagent in several advanced applications:



- Antibody-Drug Conjugates (ADCs): This linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, creating targeted therapies for cancer.[5][6] The PEG chain can improve the solubility and stability of the ADC.[5]
- Peptide Synthesis: It can be incorporated as a hydrophilic spacer during solid-phase peptide synthesis (SPPS) to improve the solubility and pharmacokinetic properties of the resulting peptides.[2][5] The Fmoc group is compatible with standard SPPS protocols.[5]
- Site-Specific Protein Labeling: The linker enables the site-specific attachment of molecules such as fluorophores, affinity tags, or other functional groups to proteins for research and diagnostic purposes.[7]
- PROTACs: In the development of Proteolysis-Targeting Chimeras (PROTACs), this linker can connect a target protein-binding ligand to an E3 ligase-recruiting ligand.[4][5]

Physicochemical and General Properties

A summary of the key properties for **Fmoc-amino-PEG5-acid** is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C27H35NO9	[2][5]
Molecular Weight	517.6 g/mol	[1][2][5]
CAS Number	635287-26-2	[1][2][5]
Appearance	White to off-white solid or viscous liquid	[1][2][5]
Purity	Typically ≥95%	[1][2][5]
Solubility	Soluble in polar organic solvents (e.g., DMF, DMSO)	[1][2]
Storage	-20°C to -5°C, in a dry and dark place	[2]

Experimental Protocols



The utility of **Fmoc-amino-PEG5-acid** is centered around the sequential reactions of its two functional groups. The following protocols detail the key experimental procedures.

Protocol 1: Carboxylic Acid Activation and Amine Coupling

This protocol describes the formation of a stable amide bond between the linker's carboxylic acid and a primary amine on a target protein (e.g., lysine residue). This is often the first step in creating an antibody-linker conjugate.

Materials:

- Fmoc-amino-PEG5-acid
- Protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Quenching solution (e.g., Tris or hydroxylamine)
- Purification system (e.g., size-exclusion chromatography)

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of Fmoc-amino-PEG5-acid in anhydrous DMF or DMSO (e.g., 10 mg/mL).[1]
 - Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO (e.g., 10 mg/mL each).[1]
- Activation and Conjugation:



- To the protein solution, add a 10- to 20-fold molar excess of the Fmoc-amino-PEG5-acid stock solution.[1]
- Add a 1.5-fold molar excess of EDC and NHS (or Sulfo-NHS) over the linker.[1] The final concentration of the organic solvent should ideally be below 10% (v/v).[1]
- Incubate the reaction for 2-4 hours at room temperature.
- · Quenching and Purification:
 - Quench the reaction by adding a quenching solution to consume any unreacted active esters.[2]
 - Purify the resulting protein-linker conjugate using an appropriate method, such as sizeexclusion chromatography, to remove unreacted reagents and byproducts.[1][2]

Quantitative Parameters for Protocol 1:

Parameter	Recommended Value	Notes	Source(s)
Linker:Protein Molar Ratio	10:1 to 20:1	Optimization may be required based on the protein.	[1]
EDC/NHS:Linker Molar Ratio	1.5:1	Ensures efficient activation of the carboxylic acid.	[1]
Reaction Time	2-4 hours	At room temperature.	[1]
Final Organic Solvent Conc. (v/v)	<10%	To maintain protein stability.	[1]

Protocol 2: Fmoc Group Deprotection

This protocol details the removal of the Fmoc protecting group to expose the primary amine for subsequent conjugation steps.[4]



Materials:

- Fmoc-protected protein-linker conjugate (from Protocol 1)
- Deprotection solution: 20% (v/v) piperidine in DMF
- DMF for washing

Procedure:

- Initial Treatment: Add the 20% piperidine/DMF solution to the Fmoc-protected conjugate. If the conjugate is on a solid support, ensure the resin is fully submerged.[4]
- Incubation: Agitate the mixture at room temperature. A common procedure involves two treatments: first for 2-5 minutes, drain, and then a second treatment for 20-30 minutes.[1][4]
- Washing: Wash the resulting conjugate thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.

Quantitative Parameters for Protocol 2:

Parameter	Recommended Value	Notes	Source(s)
Piperidine in DMF (v/v)	20%	Standard concentration for deprotection.	[1][4]
Deprotection Time	30 minutes (cumulative)	Ensure complete removal of the Fmoc group.	[1]

Protocol 3: Conjugation to the Deprotected Amine

This protocol outlines the conjugation of a second molecule (e.g., an activated cytotoxic drug for an ADC) to the newly exposed primary amine on the protein-linker conjugate.

Materials:



- Deprotected protein-linker conjugate (from Protocol 2)
- Activated second molecule (e.g., drug with an NHS-ester group)
- Reaction buffer
- Quenching solution
- Purification system (e.g., size-exclusion or hydrophobic interaction chromatography)

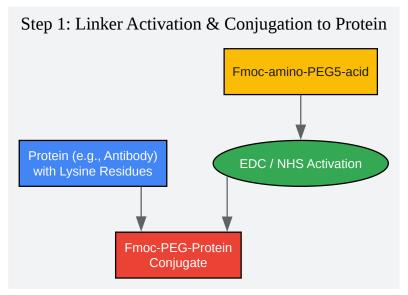
Procedure:

- Conjugation: To the purified, deprotected protein-linker conjugate, add a 5- to 10-fold molar excess of the activated second molecule.[1]
- Incubation: Incubate the reaction for 2-4 hours at room temperature.[1]
- Quenching: Quench the reaction as described in Protocol 1.[1]
- Purification: Purify the final conjugate using an appropriate chromatography method to remove unreacted molecules and byproducts.[1]

Visualizing Workflows and Mechanisms General Workflow for Site-Specific Protein Modification

The following diagram illustrates the sequential steps involved in using **Fmoc-amino-PEG5-acid** for site-specific protein modification, such as in the creation of an antibody-drug conjugate.

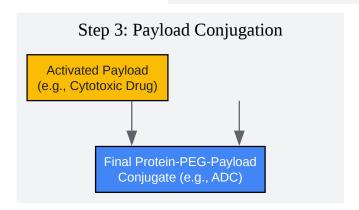




Step 2: Fmoc Deprotection

20% Piperidine in DMF

H2N-PEG-Protein Conjugate



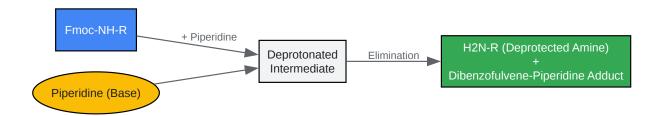
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Caption: Sequential workflow for bioconjugation using Fmoc-amino-PEG5-acid.



Mechanism of Fmoc Deprotection

The removal of the Fmoc protecting group is a critical step that proceeds via a base-catalyzed elimination mechanism.



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Caption: Mechanism of Fmoc deprotection by piperidine.

Conclusion

Fmoc-amino-PEG5-acid is a powerful and versatile tool for the site-specific modification of proteins and the synthesis of complex bioconjugates.[3] Its well-defined structure and orthogonal reactivity provide researchers with precise control over the conjugation process.[3] [4] By following the detailed protocols and considering the quantitative data provided, researchers can effectively utilize this linker to develop novel therapeutics and research tools with enhanced properties.[1]

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